molecular formula C18H15ClN2O2 B2835533 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile CAS No. 337920-48-6

2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile

Cat. No.: B2835533
CAS No.: 337920-48-6
M. Wt: 326.78
InChI Key: TTWCBSZHMSVJBI-KHPPLWFESA-N
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Description

2-Chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile is a structurally complex molecule featuring a chloro-substituted benzonitrile core linked via a phenoxy group to a (2Z)-3-(dimethylamino)prop-2-enoyl moiety. This compound’s Z-configuration at the propenoyl double bond and the dimethylamino group contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. However, direct studies on this compound are sparse in the literature, necessitating comparisons with structurally or functionally related analogs to infer its behavior .

Properties

IUPAC Name

2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(2)11-10-17(22)13-6-8-14(9-7-13)23-18-5-3-4-16(19)15(18)12-20/h3-11H,1-2H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCBSZHMSVJBI-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile involves several steps. The synthetic route typically includes the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then reacted with dimethylamine and acetic anhydride to yield the final product. Industrial production methods may vary slightly but generally follow similar reaction pathways with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro vs. Formyl Groups

The compound 2-(3-chloro-2-formylphenoxy)benzonitrile (CAS: 18497-13-7) shares a benzonitrile-phenoxy backbone with the target compound but replaces the dimethylamino-propenoyl group with a formyl substituent . Key differences include:

Property Target Compound 2-(3-Chloro-2-formylphenoxy)benzonitrile
Molecular Weight 356.45 g/mol* 257.67 g/mol
Key Functional Groups Chloro, dimethylamino, propenoyl Chloro, formyl
Solubility Likely higher (polar dimethylamino group) Lower (non-polar formyl group)
Reactivity Enhanced nucleophilicity (dimethylamino) Electrophilic (formyl carbonyl)

*Calculated based on inferred formula: C₁₈H₁₅ClN₃O₃.

The dimethylamino group in the target compound may improve solubility in polar solvents and enhance interactions with biological targets compared to the formyl analog .

Stereochemical and Functional Analog: E- vs. Z-Isomers

The E-isomer of 3-(4-(dimethylamino)phenyl)acryloyl derivatives, such as those synthesized via Claisen-Schmidt condensation in , exhibit distinct spatial arrangements compared to the Z-configured target compound .

Parameter Z-Isomer (Target) E-Isomer ()
Double Bond Geometry Cis configuration Trans configuration
Biological Activity Potential for intramolecular H-bonding Extended conjugation for radiolabeling
Synthetic Yield Not reported 95% (for related E-isomer derivatives)

The Z-isomer’s compact structure may favor binding to sterically constrained enzyme active sites, whereas the E-isomer’s linearity is advantageous for radiolabeling applications .

Heterocyclic Precursors: 2-Cyanoindoles and Pyrazolo Derivatives

Compounds like 2-cyanoindoles () and pyrazolo[4,3-d]pyrimidines share functional motifs (e.g., nitrile groups) with the target compound but diverge in core architecture :

Feature Target Compound 2-Cyanoindoles ()
Core Structure Benzonitrile-phenoxy-propenoyl Indole fused with nitrile
Synthetic Pathway Likely Claisen-Schmidt or condensation Rearrangement of arylhydrazononitriles
Applications Hypothesized: Kinase inhibition Pharmaceutical precursors

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